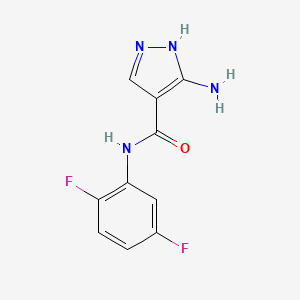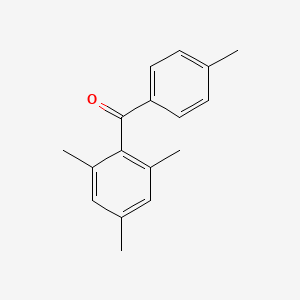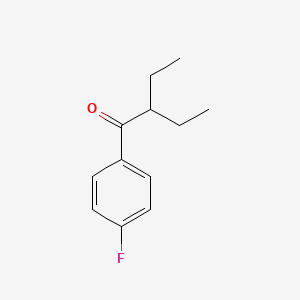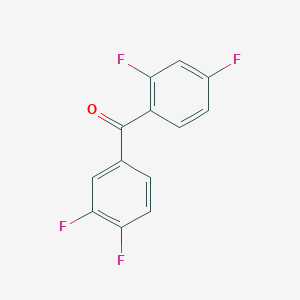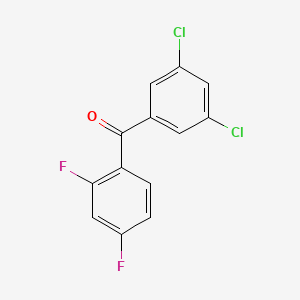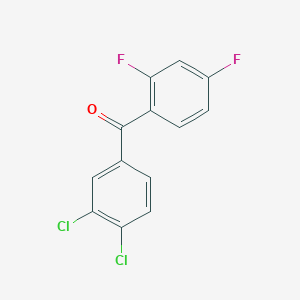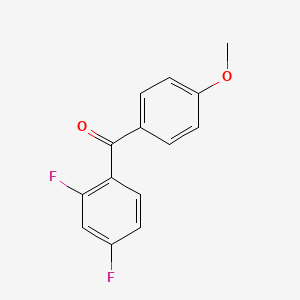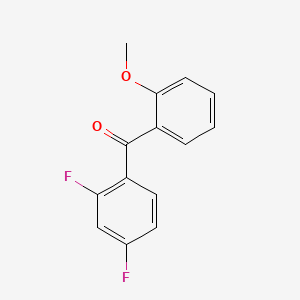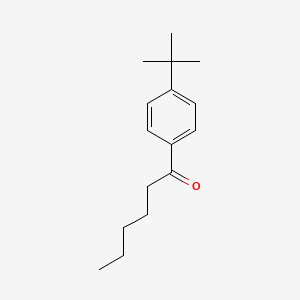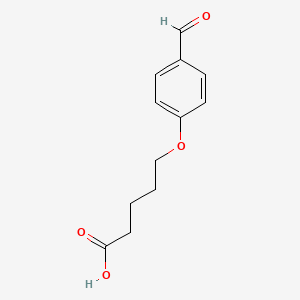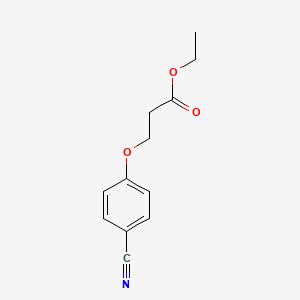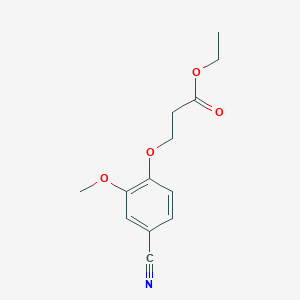
Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is an organic compound with the molecular formula C13H15NO4 It is an ester derivative that features a cyano group and a methoxy group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate typically involves the esterification of 3-(4-cyano-2-methoxy-phenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
化学反应分析
Types of Reactions
Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Hydrolysis: 3-(4-cyano-2-methoxy-phenoxy)propanoic acid and ethanol.
Reduction: Ethyl 3-(4-amino-2-methoxy-phenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
科学研究应用
Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is primarily determined by its functional groups. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the ester group can undergo hydrolysis to release active metabolites. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the cyano group.
Ethyl 3-(4-cyano-2-hydroxy-phenoxy)propanoate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 3-(4-cyano-2-methoxy-phenoxy)propanoate is unique due to the presence of both cyano and methoxy groups on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 3-(4-cyano-2-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(15)6-7-18-11-5-4-10(9-14)8-12(11)16-2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNKZNCCFOCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
